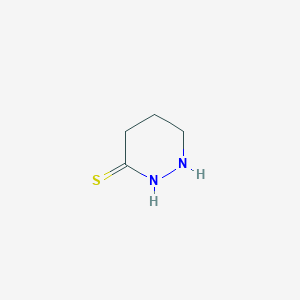
Hexaaminorutheniumtris(ylium) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaammineruthenium(III) chloride, with the chemical formula [Ru(NH₃)₆]Cl₃, is a coordination compound consisting of a ruthenium ion surrounded by six ammonia ligands and three chloride ions. This compound is known for its electrochemical properties and is commonly used as a redox couple in various applications due to its chemical and electrochemical reversibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexaammineruthenium(III) chloride can be synthesized by dissolving ruthenium(III) chloride hydrate in water and gradually adding ammonium chloride. The mixture is then subjected to oxygen gas to facilitate the formation of the hexaammineruthenium(III) complex .
Industrial Production Methods: In industrial settings, the production of hexaammineruthenium(III) chloride follows similar principles but on a larger scale. The process involves the controlled addition of ammonium chloride to a ruthenium chloride solution, followed by oxidation to achieve the desired complex.
Analyse Des Réactions Chimiques
Types of Reactions: Hexaammineruthenium(III) chloride undergoes various chemical reactions, including:
Oxidation and Reduction: It can be readily interconverted between its +2 and +3 oxidation states through electrochemical reduction and oxidation, respectively.
Substitution Reactions: The ammonia ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen gas is commonly used to oxidize hexaammineruthenium(II) chloride to hexaammineruthenium(III) chloride.
Reduction: Electrochemical methods are often employed to reduce hexaammineruthenium(III) chloride back to its +2 state.
Major Products:
Oxidation: Hexaammineruthenium(III) chloride.
Reduction: Hexaammineruthenium(II) chloride.
Applications De Recherche Scientifique
Hexaammineruthenium(III) chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hexaammineruthenium(III) chloride is primarily based on its redox activity. It acts as an electrochemical probe, facilitating electron transfer reactions. The molecular targets and pathways involved include the oxidation and reduction of organic and inorganic compounds, making it a versatile tool in both analytical and synthetic chemistry .
Comparaison Avec Des Composés Similaires
Hexaammineruthenium(III) chloride can be compared with other similar compounds, such as:
Hexaammineruthenium(II) chloride: This compound is the reduced form of hexaammineruthenium(III) chloride and shares similar electrochemical properties.
Chloropentaammineruthenium(III) chloride: Another ruthenium-based complex with different ligand coordination, offering distinct reactivity and applications.
Uniqueness: Hexaammineruthenium(III) chloride stands out due to its high stability, water solubility, and reversible redox properties, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
ClH12N6Ru-4 |
|---|---|
Poids moléculaire |
232.7 g/mol |
Nom IUPAC |
azanide;ruthenium(3+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+3/p-1 |
Clé InChI |
BIOACAOEVXIAFX-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)



![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)



